molecular formula C46H56N4O10.H2O4S<br>C46H58N4O14S B001211 Sulfate de vincristine CAS No. 2068-78-2

Sulfate de vincristine

Numéro de catalogue: B001211
Numéro CAS: 2068-78-2
Poids moléculaire: 923.0 g/mol
Clé InChI: AQTQHPDCURKLKT-KKVPHILVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)
Vincristine Sulfate is the sulfate salt of a natural alkaloid isolated from the plant Catharanthus roseus (Vinca rosea L.) with antimitotic and antineoplastic activities. Vincristine binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism;  calmodulin-dependent Ca(2+)-activated ATPase activity;  cellular respiration;  and nucleic acid and lipid biosynthesis.
Vincristine Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
An antitumor alkaloid isolated from VINCA ROSEA. (Merck, 11th ed.)

Applications De Recherche Scientifique

Traitement de la leucémie lymphoblastique aiguë (LLA)

Le sulfate de vincristine est un élément standard des régimes de chimiothérapie utilisés pour traiter la LLA . Il a démontré une activité anticancéreuse et peut être associé à d'autres agents . L'injection de liposomes de this compound (VSLI) est une formulation qui permet d'administrer une dose plus élevée plus efficacement dans les tissus qu'avec la préparation standard . Cette formulation est indiquée pour le traitement des adultes atteints d'une deuxième rechute ou plus et d'une LLA à chromosome Philadelphie négative cliniquement avancée .

Traitement du cancer du poumon

La vincristine a été très utile dans les traitements du cancer du poumon . Elle se fixe aux fibrilles de tubuline et empêche la polymérisation des filaments qui a conduit de manière permanente à l'inhibition de la mitose dans les cellules cancéreuses .

Traitement de la leucémie à base de lymphocytes

La vincristine est également utilisée dans le traitement de la leucémie à base de lymphocytes . Elle perturbe la croissance des cellules cancéreuses, qui sont finalement détruites .

Traitement des glioblastomes

Les glioblastomes, un type de cancer du cerveau, peuvent également être traités avec la vincristine . Elle est souvent administrée en association avec d'autres agents chimiothérapeutiques pour réduire les effets indésirables des médicaments <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.802461

Mécanisme D'action

Target of Action

Vincristine sulfate, a vinca alkaloid, primarily targets the microtubules in the mitotic spindle . Microtubules are crucial for the separation of chromosomes during cell division .

Mode of Action

Vincristine sulfate works by binding to the tubulin protein, which prevents the polymerization of tubulin dimers to form microtubules . This action disrupts the formation of the mitotic spindle, causing an arrest of dividing cells at the metaphase stage . The inability of cells to separate their chromosomes during metaphase leads to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by vincristine sulfate is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of the mitotic spindle, vincristine sulfate inhibits the proper segregation of chromosomes, which is a critical step in cell division .

Pharmacokinetics

Vincristine sulfate exhibits unique pharmacokinetic properties. It has a significantly increased maximum concentration (Cmax) and plasma area under the concentration-time curve from zero to infinity (AUC0-Inf), and markedly decreased distribution volume (Vz) and plasma clearance (CL) compared to other drugs . Less than 3% of the administered dose of vincristine sulfate is excreted in urine .

Result of Action

The primary result of vincristine sulfate’s action is the induction of cell death or apoptosis . By disrupting the cell cycle, vincristine sulfate prevents cells from dividing properly, leading to cell death . This makes it an effective treatment for various types of cancer, including acute leukemia, malignant lymphoma, Hodgkin’s disease, and others .

Action Environment

The efficacy and stability of vincristine sulfate can be influenced by various environmental factors. For instance, the formulation of the drug can impact its pharmacokinetic behavior . Liposomal formulations of vincristine sulfate have been shown to alter its distribution and clearance, potentially enhancing its therapeutic effects .

Safety and Hazards

Vincristine sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and is suspected of causing genetic defects and damaging fertility . It is recommended to avoid contact with eyes, skin, and clothing, and to wash thoroughly after handling .

Orientations Futures

Vincristine sulfate is being studied in the treatment of other types of cancer . There are ongoing efforts to improve its effectiveness, such as the development of vincristine-based nanoformulations for improved pharmacokinetic profile and tumor-specific targeting .

Analyse Biochimique

Biochemical Properties

Vincristine sulfate interacts with microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . It also interferes with amino acid, cyclic AMP, and glutathione metabolism, calmodulin-dependent Ca2±transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis .

Cellular Effects

Vincristine sulfate has significant effects on various types of cells and cellular processes. It works by stopping cells from dividing properly . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vincristine sulfate exerts its effects at the molecular level by inhibiting microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage . It binds to the microtubular proteins, leading to crystallization of the microtubule and mitotic arrest or cell death .

Temporal Effects in Laboratory Settings

The effects of vincristine sulfate change over time in laboratory settings. After injection, vincristine sulfate exhibits a rapid distribution phase, in which concentration rapidly declines within 1 hour, followed by a slow distribution phase and a terminal elimination phase .

Dosage Effects in Animal Models

In animal models, the effects of vincristine sulfate vary with different dosages. Vincristine was administered at doses of 0.05 mg/kg/day intraperitoneally (IP), once a day for 14 days, to develop the experimental neuropathic pain model .

Metabolic Pathways

Vincristine sulfate is involved in several metabolic pathways. It is metabolized mostly via CYP3A4 and CYP3A5 in the liver . It also induces the calcium ion ATPase activity, lipid and nucleic acid formation, and cell respiration .

Transport and Distribution

Vincristine sulfate is transported and distributed within cells and tissues. After injection, it is slowly released from the liposome and delivered into the tissues more efficiently than with the standard preparation .

Subcellular Localization

As a microtubule poison, it is expected to localize where microtubules are abundant, such as the cytoskeleton and the mitotic spindle .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Vincristine sulfate involves a series of chemical reactions that result in the production of the final compound. The pathway starts with the isolation of the natural product vincristine from the leaves of the Madagascar periwinkle plant. This compound is then modified through a series of chemical reactions to produce Vincristine sulfate.", "Starting Materials": [ "Vincristine", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Water", "Chloroform", "Ethyl acetate", "Sodium bicarbonate", "Ammonium chloride", "Ethanol" ], "Reaction": [ "Isolation of Vincristine from Madagascar periwinkle plant", "Conversion of Vincristine to Vincristine base", "Conversion of Vincristine base to Vincristine sulfate", "Acetylation of Vincristine sulfate", "Purification of Vincristine sulfate" ] }

Numéro CAS

2068-78-2

Formule moléculaire

C46H56N4O10.H2O4S
C46H58N4O14S

Poids moléculaire

923.0 g/mol

Nom IUPAC

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28?,37?,38?,39?,42-,43+,44+,45-,46-;/m0./s1

Clé InChI

AQTQHPDCURKLKT-KKVPHILVSA-N

SMILES isomérique

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

SMILES canonique

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Apparence

White to off-white, odorless amorphous or crystalline powder

melting_point

531 °F approximately (NTP, 1992)

2068-78-2

Description physique

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)

Pictogrammes

Acute Toxic; Health Hazard

Solubilité

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992)

Synonymes

cellcristin
Citomid
Farmistin
Leurocristine
Oncovin
Oncovine
Onkocristin
PFS, Vincasar
Sulfate, Vincristine
Vincasar
Vincasar PFS
Vincristin Bristol
Vincristin medac
Vincristine
Vincristine Sulfate
Vincrisul
Vintec

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincristine sulfate
Reactant of Route 2
Vincristine sulfate
Reactant of Route 3
Vincristine sulfate
Reactant of Route 4
Vincristine sulfate
Reactant of Route 5
Reactant of Route 5
Vincristine sulfate
Reactant of Route 6
Reactant of Route 6
Vincristine sulfate
Customer
Q & A

Q1: What is the primary mechanism of action of vincristine sulfate?

A1: Vincristine sulfate is an anti-microtubule agent that exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts the equilibrium between microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells. [, ]

Q2: How does the liposomal formulation of vincristine sulfate, known as Marqibo®, improve its therapeutic efficacy?

A2: Marqibo® encapsulates vincristine sulfate within sphingomyelin/cholesterol liposomes. [, , , ] This encapsulation results in several advantages over conventional vincristine sulfate:

  • Enhanced Pharmacokinetics: Liposomal encapsulation leads to a longer circulation time and slower release of vincristine sulfate, increasing its concentration in tumor tissues. [, , ] Studies have shown significantly higher plasma vincristine levels (up to 100-fold) with Marqibo® compared to standard vincristine sulfate. []
  • Reduced Toxicity: The slow release and targeted delivery of vincristine sulfate to tumor sites can potentially minimize its exposure to healthy tissues, thereby reducing side effects. [, , ]
  • Dose Intensification: The improved pharmacokinetic profile of Marqibo® allows for higher doses of vincristine sulfate to be administered without exceeding the toxicity threshold. [, , ]

Q3: Are there any differences in how vincristine sulfate affects cells compared to other anti-microtubule agents like paclitaxel?

A3: Yes, while both vincristine sulfate and paclitaxel target microtubules, they induce apoptosis via different pathways. []

  • Vincristine sulfate: Causes microtubule depolymerization and disruption, leading to cell shrinkage, nuclear condensation, and Bax protein translocation to the mitochondria. This translocation disrupts the balance of Bcl-2 family proteins, facilitating cytochrome c release and apoptosis. []
  • Paclitaxel: Induces microtubule polymerization, leading to chromatin condensation, changes in mitochondrial conformation, and phosphorylation/inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This process also results in cytochrome c release and apoptosis. []

Q4: What types of cancers have shown responsiveness to vincristine sulfate treatment?

A4: Vincristine sulfate has demonstrated efficacy in treating various cancers, both as a single agent and in combination therapies. Clinical studies and case reports highlight its activity against:

  • Hematological Malignancies: Acute lymphoblastic leukemia (ALL), particularly in relapsed or refractory cases. [, , , ] Also shows activity against other lymphomas. []
  • Solid Tumors: Has shown some efficacy against Wilms' tumor, rhabdomyosarcoma, neuroblastoma, Ewing's sarcoma, retinoblastoma, liposarcoma, and canine transmissible venereal tumor (TVT). [, , , , , ]

Q5: How is vincristine sulfate typically administered, and what are the common challenges associated with its administration?

A5: Vincristine sulfate is primarily administered intravenously. [, , ] One of the significant challenges is the risk of severe tissue reactions if extravasation occurs. [] Dilution of vincristine sulfate in larger infusion volumes and packaging in minibags or larger syringes have been suggested to help prevent inadvertent intrathecal administration. []

Q6: What are the major toxicity concerns associated with vincristine sulfate treatment?

A6: While vincristine sulfate is an effective chemotherapeutic agent, its use is associated with several side effects, with neurotoxicity being the most prominent dose-limiting factor. [, , , ]

  • Neurotoxicity: This can manifest as peripheral neuropathy, often characterized by neuropathic pain, paresthesia, and decreased reflexes. [, , , ] The liposomal formulation, Marqibo®, aims to reduce neurotoxicity by improving drug delivery and minimizing exposure to healthy nerves. [, , ]
  • Other Toxicities: Other common side effects include constipation, nausea, vomiting, fatigue, and myelosuppression, though this is usually mild. [, , , ]

Q7: Has vincristine sulfate been investigated in preclinical models?

A7: Yes, various in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of vincristine sulfate:

  • In Vitro Studies: Cell-based assays have been used to assess the cytotoxic effects of vincristine sulfate on different cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors. [, ]
  • Animal Models: Vincristine sulfate has been tested in animal models of cancer, such as mice bearing transplanted tumors or dogs with naturally occurring tumors like TVT, to assess its antitumor activity, pharmacokinetics, and toxicity profile. [, , , , ]

Q8: What are some of the analytical methods used to characterize and quantify vincristine sulfate?

A8: Various analytical techniques have been employed for the characterization and quantification of vincristine sulfate, both in vitro and in vivo:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying vincristine sulfate in biological samples, such as plasma and urine. [, , , ]
  • UV Spectrophotometry: This method utilizes the absorption properties of vincristine sulfate at specific wavelengths to determine its concentration in pharmaceutical formulations. []
  • Flow Injection Chemiluminescence: This sensitive technique detects vincristine sulfate based on the chemiluminescence generated from the reaction of its ion-pair complex with luminol. []
  • Mass Spectrometry: This highly sensitive and specific method is often coupled with HPLC for accurate quantification of vincristine sulfate in complex biological matrices. [, ]

Q9: What about the stability of vincristine sulfate in different formulations and storage conditions?

A9: The stability of vincristine sulfate has been a subject of investigation, and studies have shown that it can be affected by various factors:

  • Dilution and Packaging: Studies have demonstrated that vincristine sulfate diluted in infusion solutions like 0.9% sodium chloride injection and packaged in minibags or syringes remains physically and chemically stable for clinically relevant periods when stored at appropriate temperatures (e.g., 4°C). []
  • Light Sensitivity: Vincristine sulfate is known to be light-sensitive. [] Therefore, it is crucial to protect it from light during storage and administration to maintain its potency.

Q10: What about the environmental impact of vincristine sulfate?

A11: While the environmental impact of vincristine sulfate has not been extensively studied, it is essential to consider potential risks associated with the disposal of cytotoxic drugs. [, ] Implementing proper waste management practices, such as collecting and treating pharmaceutical waste separately from regular waste streams, is crucial to minimize potential harm to the environment and human health. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.